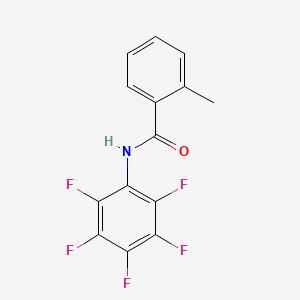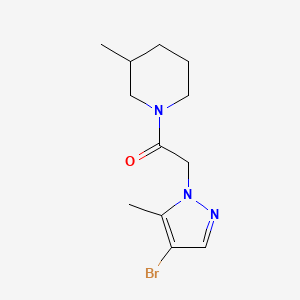
2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alkylation: The brominated pyrazole is then alkylated with 3-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized for scalability, cost-effectiveness, and environmental safety.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Utilized in the development of agrochemicals or other industrial products.
作用機序
The mechanism of action of 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
- 2-(4-BROMO-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE
- 2-(5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE
Uniqueness
2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-1-(3-METHYLPIPERIDINO)-1-ETHANONE is unique due to the presence of both the bromine and methyl groups on the pyrazole ring, which may confer specific biological activities or chemical reactivity that differ from other similar compounds.
特性
分子式 |
C12H18BrN3O |
|---|---|
分子量 |
300.19 g/mol |
IUPAC名 |
2-(4-bromo-5-methylpyrazol-1-yl)-1-(3-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H18BrN3O/c1-9-4-3-5-15(7-9)12(17)8-16-10(2)11(13)6-14-16/h6,9H,3-5,7-8H2,1-2H3 |
InChIキー |
RPXLSMDFCAYUNF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1)C(=O)CN2C(=C(C=N2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


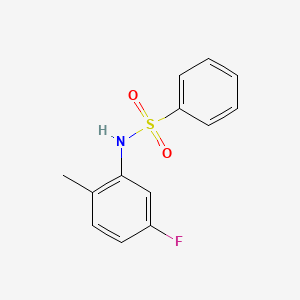
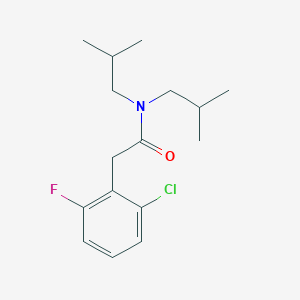
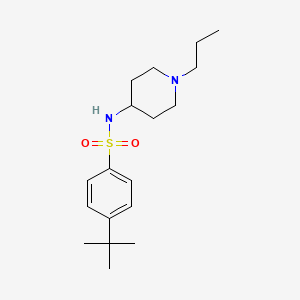
![4-({(Z)-[1-(3-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}amino)-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B14930670.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B14930673.png)
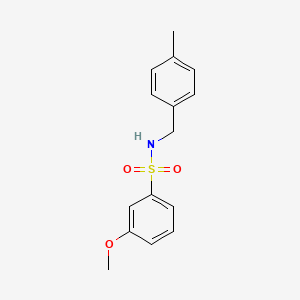
![5-(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14930677.png)

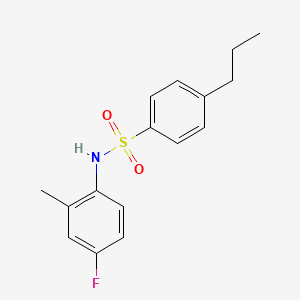
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B14930703.png)



